Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate
Overview
Description
Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate is a complex organic compound with the molecular formula C15H26N2O8 It is characterized by the presence of multiple functional groups, including ester, amine, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate typically involves multi-step organic reactions. One common method includes the reaction of dimethyl succinate with 3-methoxy-1-(methoxycarbonyl)-3-oxopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-methoxy-3-oxosuccinate
- Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate
Uniqueness
Compared to similar compounds, it offers a broader range of reactions and interactions, making it a valuable tool in various research fields .
Properties
IUPAC Name |
dimethyl 2-[3-[(1,4-dimethoxy-1,4-dioxobutan-2-yl)amino]propylamino]butanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O8/c1-22-12(18)8-10(14(20)24-3)16-6-5-7-17-11(15(21)25-4)9-13(19)23-2/h10-11,16-17H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABDBYKEISNXIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NCCCNC(CC(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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